N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
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Overview
Description
N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a methyl group, a piperazine ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonamide core, followed by the introduction of the piperazine ring and the cyclohexyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and cyclohexylamines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: Shares a piperazine ring and benzenesulfonamide moiety.
N-cyclohexyl-2-{[4-cyclopropyl-5-(4-methyl-1-piperidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide: Contains a cyclohexyl group and piperazine derivative.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further exploration .
Properties
Molecular Formula |
C20H31N3O4S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide |
InChI |
InChI=1S/C20H31N3O4S/c1-16-14-18(28(25,26)21-17-6-4-3-5-7-17)8-9-19(16)27-15-20(24)23-12-10-22(2)11-13-23/h8-9,14,17,21H,3-7,10-13,15H2,1-2H3 |
InChI Key |
YGUWYYOXTRPRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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